molecular formula C25H23N3O4 B11310332 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11310332
M. Wt: 429.5 g/mol
InChI Key: SJPROWOBAXLMEV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methylphenyl group, and an oxadiazole ring.

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate halide or sulfonate ester.

    Coupling of the methylphenyl group: This can be done using a Suzuki coupling reaction, where a boronic acid derivative of the methylphenyl group is reacted with a halide derivative of the oxadiazole ring.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate product with a suitable amine under amide-forming conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C25H23N3O4/c1-16-12-14-18(15-13-16)23-27-25(32-28-23)19-8-4-5-9-20(19)26-24(29)17(2)31-22-11-7-6-10-21(22)30-3/h4-15,17H,1-3H3,(H,26,29)

InChI Key

SJPROWOBAXLMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4OC

Origin of Product

United States

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